molecular formula C21H16ClF3N2O3S B11076238 methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11076238
M. Wt: 468.9 g/mol
InChI Key: ZKJXZONZHUWWTL-UHFFFAOYSA-N
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Description

METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Preparation Methods

The synthesis of METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate thiazine precursors under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazine ring and phenyl groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazine ring and phenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar compounds include other thiazine derivatives and phenyl-substituted heterocycles. Compared to these compounds, METHYL 3-(4-CHLOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject for further research and development.

Properties

Molecular Formula

C21H16ClF3N2O3S

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C21H16ClF3N2O3S/c1-30-19(29)17-12-18(28)27(10-9-13-5-7-15(22)8-6-13)20(31-17)26-16-4-2-3-14(11-16)21(23,24)25/h2-8,11-12H,9-10H2,1H3

InChI Key

ZKJXZONZHUWWTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

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